molecular formula C6H15BO4 B7933965 Pinacol borate

Pinacol borate

Cat. No.: B7933965
M. Wt: 161.99 g/mol
InChI Key: BMQDAIUNAGXSKR-UHFFFAOYSA-N
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Description

Pinacol borate is an organoboron compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a boronic ester derived from pinacol and boronic acid. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, including the Suzuki-Miyaura coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacol borate can be synthesized through several methods. One common method involves the reaction of pinacol with boronic acid or boron trihalides. For example, the reaction of pinacol with boronic acid in the presence of a base such as triethylamine can yield this compound. Another method involves the reaction of pinacol with boron trihalides like boron trifluoride under anhydrous conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through a continuous flow process. This method involves the reaction of pinacol with boronic acid or boron trihalides in a flow reactor, allowing for efficient and scalable production. The use of continuous flow technology ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Pinacol borate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form boronic acids or boronic esters.

    Reduction: It can be reduced to form boranes.

    Substitution: this compound can participate in substitution reactions, where the borate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and boranes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Pinacol borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pinacol borate involves the formation of a boron-carbon bond through a transmetalation process. In the Suzuki-Miyaura coupling reaction, this compound reacts with a palladium catalyst to form a boron-palladium intermediate. This intermediate then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Pinacol borate is often compared with other boronic esters such as neopentyl borate and phenylboronic acid. While all these compounds are used in carbon-carbon bond formation, this compound is unique due to its stability and ease of handling. Neopentyl borate, for example, is less stable and more reactive, making it suitable for specific reactions where higher reactivity is required .

Similar Compounds

  • Neopentyl borate
  • Phenylboronic acid
  • Methylboronic acid

These compounds share similar reactivity patterns but differ in their stability and specific applications .

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BO4/c1-5(2,8)6(3,4)11-7(9)10/h8-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQDAIUNAGXSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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